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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
analytical properties of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS No. 23165-64-2).
As a member of the quinazolinone class of heterocyclic compounds, this molecule serves as a
valuable scaffold in medicinal chemistry and drug development. Quinazolinones are recognized
as "privileged structures"” due to their diverse pharmacological activities, which include
anticancer, antibacterial, and anti-inflammatory properties[1][2]. This document is intended for
researchers, scientists, and drug development professionals, offering detailed information on
chemical identity, physicochemical characteristics, synthesis, reactivity, and analytical
characterization methodologies.

Chemical Identity and Structure

The fundamental step in characterizing any chemical entity is to establish its precise identity
and structure. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a substituted quinazolinone, a
class of compounds featuring a bicyclic system where a pyrimidine ring is fused to a benzene
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ring. The specific substitutions on this core structure are critical to its chemical behavior and
biological activity.

Identifier Value

IUPAC Name 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one
CAS Number 23165-64-2

Molecular Formula CoHsBrNsO

Molecular Weight 254.09 g/mol

Canonical SMILES CC1=C(C2=C(C=C1)N=C(N)NC2=0)Br

Molecular Structure:

Caption: 2D structure of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its application in drug
development, influencing its solubility, stability, and absorption characteristics. While specific
experimental data for CAS 23165-64-2 is not widely published, the properties can be estimated
based on its structure and data from closely related analogues.
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Property Value/Description Source/Basis
Expected to be an off-white to General property of similar
Appearance yellow or brown crystalline aromatic amines and
powder. quinazolinones|3].
Not specified. Related 6-
) ) bromo-quinazolinones exhibit Inference from related
Melting Point ) ) )
high melting points, often compounds.
>200°CJ[4].
- ) Decomposes before boiling at Typical for complex
Boiling Point ] )
atmospheric pressure. heterocyclic compounds.
Generally insoluble in water. Inferred from structural
Solubility Soluble in polar organic features (aromatic rings, amide
solvents like DMSO and DMF. group).
The amino group provides
pKa basic character, while the Structural analysis.
amide proton is weakly acidic.
The calculated XLogP3 for a
similar compound, 2-amino-7-
LogP bromo-3H-quinazolin-4-one, is PubChem CID 135742288[5].

0.8, suggesting moderate

lipophilicity[5].

Synthesis and Reactivity
Synthetic Pathways

Quinazolinone derivatives are typically synthesized from substituted anthranilic acids or their

corresponding amides. A common and versatile method is the Niementowski quinazolinone

synthesis or variations thereof. For 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, a

plausible synthetic route starts from 2-amino-4-bromo-5-methylbenzoic acid.

Proposed Synthetic Workflow:
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Caption: A plausible synthetic pathway for the target compound.
Experimental Protocol (General Procedure):
o Starting Material: 2-amino-4-bromo-5-methylbenzoic acid is the key precursor.

o Cyclization: The precursor is heated with a source of the N-C-N unit, such as cyanamide or
urea, often in a high-boiling solvent or neat.

o Work-up: The reaction mixture is cooled, and the solid product is typically precipitated by
adding water or a non-polar solvent.

 Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,
ethanol, acetic acid) to yield the final compound.

Chemical Reactivity

The reactivity of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is dictated by its functional
groups:

e Amino Group (-NH2): The exocyclic amino group at the 2-position is nucleophilic and can
undergo reactions such as acylation, alkylation, and diazotization.

¢ Amide Group (-CONH-): The endocyclic amide within the quinazolinone ring is relatively
stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen can also
be alkylated.

e Aromatic Ring: The benzene portion of the scaffold can undergo further electrophilic
substitution, although the existing substituents will direct the position of new groups. The
bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce
further complexity.
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Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity
assessment of the compound.

Analytical Workflow

Compound Sample

NMR Spectroscopy Mass Spectrometry )
[ (*H, °C) ] [ (ESI-MS) FTIR Spectroscopy HPLC-UV

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure. For a related compound, 2-
Amino-5-bromo-4-methylpyridine, H NMR data has been reported and can be used for
comparison[6][7].

Expected *H NMR Spectral Data (in DMSO-ds):

Chemical Shift (6, ppm) Multiplicity Assignment
~10.5-11.5 Broad Singlet 1H, NH (amide)
~7.8 Singlet 1H, Ar-H (H-8)
~7.5 Singlet 1H, Ar-H (H-7)
~6.5 Broad Singlet 2H, -NH2z (amino)
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| ~2.3 | Singlet | 3H, -CHs (methyl) |

Expected 3C NMR Spectral Data (in DMSO-de):
e ~162 ppm: C=0 (amide carbonyl)

e ~158 ppm: C-NHz (guanidinyl carbon)

e ~110-150 ppm: Aromatic carbons

e ~18-20 ppm: -CHs (methyl carbon)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Electrospray
ionization (ESI) is a suitable method.

o Expected [M+H]*: 254.9971 and 256.9951

o Key Feature: The presence of bromine results in a characteristic isotopic pattern for the
molecular ion peak ([M]* and [M+2]*) with an intensity ratio of approximately 1:1, providing
definitive evidence for a single bromine atom in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Wavenumber (cm~?) Vibration Functional Group
Amine (-NHz2) and Amide
3300 - 3100 N-H Stretch
(N-H)
1680 - 1650 C=0 Stretch Amide Carbonyl
1620 - 1580 N-H Bend / C=N Stretch Amine / Imine

| ~1500 | C=C Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC)
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HPLC is the standard method for determining the purity of pharmaceutical compounds. A
reverse-phase method is typically employed.

Sample HPLC Protocol:
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or
methanol.

o Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum
(typically around 254 nm and 280 nm).

o Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like
DMSO to a known concentration (e.g., 1 mg/mL).

Biological and Pharmacological Context

The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry
due to their wide range of biological activities[1]. These activities are highly dependent on the
substitution pattern around the core.

e Anticancer Activity: Many quinazolinone derivatives have been developed as kinase
inhibitors for cancer therapy. For example, Gefitinib and Erlotinib are approved anticancer
drugs that feature a quinazoline core[8]. The 6-bromo substitution has been explored in the
design of new cytotoxic agents|[8].

» Antibacterial and Antifungal Activity: Various substituted quinazolinones have demonstrated
potent activity against both Gram-positive and Gram-negative bacteria, as well as several
fungal strains[4][9]. The 6-bromo substitution, in particular, has been associated with
significant antimicrobial effects[1].

o Other Activities: The quinazoline scaffold has been linked to a plethora of other therapeutic
applications, including anti-inflammatory, antihypertensive, and antiviral activities[2].

The specific biological profile of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one would require
dedicated screening, but its structural motifs suggest it is a promising candidate for
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investigation in these therapeutic areas.

Conclusion

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one (CAS 23165-64-2) is a heterocyclic compound
with significant potential as a building block in drug discovery and materials science. This guide
has detailed its chemical identity, physicochemical properties, synthetic approaches, and
reactivity. Furthermore, a comprehensive framework for its analytical characterization using
modern spectroscopic and chromatographic technigues has been presented. The established
pharmacological importance of the 6-bromo-quinazolinone scaffold provides a strong rationale
for the further investigation of this compound and its derivatives in various therapeutic contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1586339#cas-number-23165-64-2-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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